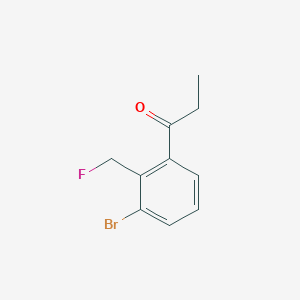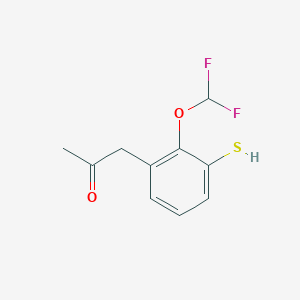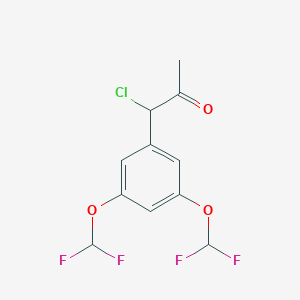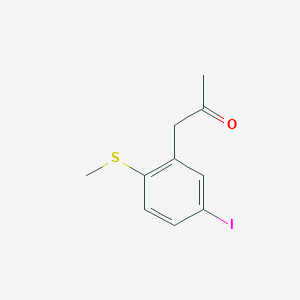
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group onto a benzene ring. Common methods include:
Fluorination Reactions: Using benzene and trifluoromethane in the presence of chromium chloride (CrCl3) as a catalyst.
Iodination Reactions: Reacting 1,3-diiodobenzene with trifluoromethane in the presence of iron iodide (FeI2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and iodination reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethyl groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Lithiation Reactions: Using lithium reagents to introduce new functional groups.
Carboxylation Reactions: Metalation followed by carboxylation to form carboxylic acids.
Major Products
2,6-Bis(trifluoromethyl)benzoic Acid: Formed through regioselective metalation and subsequent carboxylation.
Bis(trifluoromethyl)phosphane Derivatives: Synthesized using 1,3-Bis(trifluoromethyl)benzene as a starting material.
Applications De Recherche Scientifique
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.
Hydrophobic Interactions: The trifluoromethyl groups can enhance hydrophobic interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and trifluoromethoxy groups, making it less reactive in certain reactions.
2,4-Bis(trifluoromethyl)phenylphosphane Derivatives: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and trifluoromethoxy groups on a single benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H2ClF9O |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |
Clé InChI |
YNGNPXIMBOKERE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




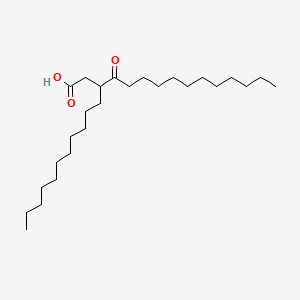
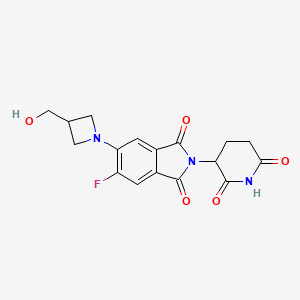


![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
